molecular formula C18H25N3O5S B043970 Karnamicin D1 CAS No. 122535-59-5

Karnamicin D1

Cat. No. B043970
CAS RN: 122535-59-5
M. Wt: 395.5 g/mol
InChI Key: CLFWTCAKLHHGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kanamycin D1 is a type of aminoglycoside antibiotic that is widely used in scientific research. It is derived from kanamycin, a broad-spectrum antibiotic that was first isolated from Streptomyces kanamyceticus in 1957. Kanamycin D1 is a structurally modified form of kanamycin and is known to exhibit stronger antibacterial activity against certain gram-negative bacteria.

Mechanism of Action

Kanamycin D1 exerts its antibacterial activity by binding to the 30S ribosomal subunit of bacterial cells and inhibiting protein synthesis. It specifically binds to the A-site of the ribosome, which prevents the binding of aminoacyl-tRNA to the ribosome and inhibits the elongation of the polypeptide chain.
Biochemical and Physiological Effects:
Kanamycin D1 is known to have a number of biochemical and physiological effects on bacterial cells. It can cause misreading of the genetic code, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. It can also cause the formation of abnormal proteins and induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using kanamycin D1 in lab experiments is its strong antibacterial activity against certain gram-negative bacteria. It is also relatively easy to use and can be added directly to bacterial cultures. However, one limitation of using kanamycin D1 is the potential for bacterial resistance to develop over time. In addition, kanamycin D1 can be toxic to mammalian cells and should be handled with care.

Future Directions

There are several future directions for research involving kanamycin D1. One area of interest is the development of new aminoglycoside antibiotics that are more effective against resistant bacteria. Another area of interest is the study of the molecular mechanisms underlying the antibacterial activity of kanamycin D1. Additionally, there is potential for the use of kanamycin D1 in combination with other antibiotics to enhance their antibacterial activity.

Synthesis Methods

Kanamycin D1 can be synthesized through a series of chemical modifications to the kanamycin molecule. The synthesis process involves the introduction of a hydroxyl group at position 6 of the kanamycin molecule, which results in the formation of kanamycin D. Further modification of kanamycin D through the introduction of an amino group at position 1 and a methoxy group at position 3 results in the formation of kanamycin D1.

Scientific Research Applications

Kanamycin D1 is widely used in scientific research for its antibacterial properties. It is commonly used in microbiology and molecular biology experiments to select for bacterial cells that have been transformed with plasmids containing resistance genes for kanamycin. Kanamycin D1 is also used in the study of bacterial protein synthesis, as it binds to the 30S ribosomal subunit and inhibits the initiation of protein synthesis.

properties

CAS RN

122535-59-5

Product Name

Karnamicin D1

Molecular Formula

C18H25N3O5S

Molecular Weight

395.5 g/mol

IUPAC Name

3-hydroxy-6-[2-(5-hydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C18H25N3O5S/c1-18(2,24)8-6-5-7-11-20-10(9-27-11)12-15(25-3)16(26-4)14(22)13(21-12)17(19)23/h9,22,24H,5-8H2,1-4H3,(H2,19,23)

InChI Key

CLFWTCAKLHHGGO-UHFFFAOYSA-N

SMILES

CC(C)(CCCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

Canonical SMILES

CC(C)(CCCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

Origin of Product

United States

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